alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid
Description
Dioxindolyl-L-alanine (C₁₁H₁₂N₂O₄; molecular weight 236.22 g/mol; CAS 184955-21-3) is a non-proteinogenic amino acid derivative characterized by a hydroxylated indole ring system. It exists as a mixture of diastereomers due to stereochemical variability at the C-3 position of the indole moiety (Figure 1). This compound is synthesized via air oxidation of oxindolyl-L-alanine, yielding a 1:1 diastereomeric ratio, which can be resolved using reverse-phase HPLC . Its structural uniqueness lies in the presence of both a hydroxyl (-OH) and ketone (=O) group at the C-2 and C-3 positions of the indole ring, respectively, making it a key intermediate in oxidative stress studies and enzyme inhibition research .
Properties
CAS No. |
13081-15-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propaneperoxoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(15)17-16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8,16H,5,12H2,(H,13,14) |
InChI Key |
MOEVZOFHBZAOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid involves multiple steps, typically starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Chemical Properties
Dioxindolyl-L-alanine is compared below with four structurally related compounds: oxindolyl-L-alanine , N-(3-indolylacetyl)-L-alanine , 3-(2-thienyl)-L-alanine , and N-phthalyl-L-alanine .
Key Observations :
- Oxindolyl-L-alanine lacks the hydroxyl group at C-3, making it less polar than dioxindolyl-L-alanine .
- N-(3-Indolylacetyl)-L-alanine introduces an acetyl group, increasing molecular weight and altering hydrogen-bonding capacity .
- 3-(2-Thienyl)-L-alanine replaces the indole with a thiophene ring, reducing aromaticity but introducing sulfur-based reactivity .
- N-Phthalyl-L-alanine replaces the indole with a phthalimide group, significantly altering solubility and steric bulk .
Biochemical and Functional Comparisons
Enzyme Inhibition
- Dioxindolyl-L-alanine inhibits tryptophan synthase (TrpS) in Salmonella typhimurium by forming a closed conformation with the enzyme’s active site. Critical hydrogen bonds are observed between its hydroxyl group and residues Asp-133 and His-458, stabilizing the inhibitor-enzyme complex .
- Oxindolyl-L-alanine also inhibits TrpS but with lower affinity due to the absence of the C-3 hydroxyl group, which reduces hydrogen-bonding interactions .
- 7-Aza-L-tryptophan (a related tryptophan analog) shows weaker inhibition compared to dioxindolyl-L-alanine, as its azaindole ring induces conformational strain in the enzyme’s active site .
Oxidative Stress Biomarkers
- Dioxindolyl-L-alanine is a product of tryptophan oxidation under oxidative stress, alongside dityrosine and kynurenine. Its quantification via UHPLC-ESI-Orbitrap MS is critical in assessing protein damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
